molecular formula C22H28N2O7 B12090657 N-DeformylFormoterol-d6Fumarate(MixtureofDiastereomers)

N-DeformylFormoterol-d6Fumarate(MixtureofDiastereomers)

Cat. No.: B12090657
M. Wt: 432.5 g/mol
InChI Key: PXTGQZLUNOONBX-WLHGVMLRSA-N
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Description

N-DeformylFormoterol-d6Fumarate(MixtureofDiastereomers) is a deuterium-labeled version of N-DeformylFormoterolFumarate. Deuterium labeling involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, primarily used as tracers for quantitation during the drug development process . This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.

Preparation Methods

The preparation of N-DeformylFormoterol-d6Fumarate(MixtureofDiastereomers) involves synthetic routes that incorporate deuterium into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of deuterated reagents and catalysts to achieve the desired isotopic labeling . Industrial production methods for such compounds typically involve large-scale synthesis using automated systems to ensure consistency and purity.

Chemical Reactions Analysis

N-DeformylFormoterol-d6Fumarate(MixtureofDiastereomers) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-DeformylFormoterol-d6Fumarate(MixtureofDiastereomers) is primarily used in scientific research as a tracer for quantitation during the drug development process. Its applications include:

Mechanism of Action

The mechanism of action of N-DeformylFormoterol-d6Fumarate(MixtureofDiastereomers) involves its role as a tracer in drug development. The deuterium labeling allows for the precise quantitation of the compound in biological systems, providing valuable data on the pharmacokinetics and pharmacodynamics of the drug. The molecular targets and pathways involved depend on the specific drug being studied .

Comparison with Similar Compounds

N-DeformylFormoterol-d6Fumarate(MixtureofDiastereomers) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in drug development studies. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and mechanisms of action.

Properties

Molecular Formula

C22H28N2O7

Molecular Weight

432.5 g/mol

IUPAC Name

2-amino-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenol;(E)-but-2-enedioic acid

InChI

InChI=1S/C18H24N2O3.C4H4O4/c1-12(9-13-3-6-15(23-2)7-4-13)20-11-18(22)14-5-8-17(21)16(19)10-14;5-3(6)1-2-4(7)8/h3-8,10,12,18,20-22H,9,11,19H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

PXTGQZLUNOONBX-WLHGVMLRSA-N

Isomeric SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)N)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)N)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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